1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Description

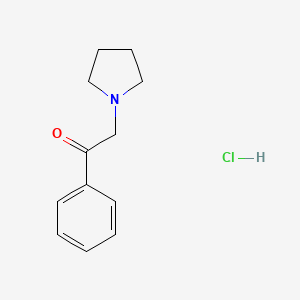

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (CAS: 174875-31-1) is a cathinone derivative with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71–225.72 g/mol . Structurally, it consists of a phenyl group attached to a ketone moiety, linked to a pyrrolidine ring via an ethyl chain, with a hydrochloride salt enhancing its stability and solubility. This compound is part of the α-pyrrolidinophenone family, known for their stimulant properties due to interactions with monoamine transporters . Its purity is typically reported as 95%, and key identifiers include the SMILES string C1CCN(C1)CC(=O)C2=CC=CC=C2 and InChIKey RGYPPSMWECQPTB-UHFFFAOYSA-N .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTVGHCPCMYIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetone with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of benzoic acid or phenylacetic acid.

Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)ethanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as a synthetic compound with potential applications in various fields, particularly in scientific research, has garnered attention for its unique chemical properties and biological activities. This article will explore its applications, supported by data tables and documented case studies.

Pharmacological Research

This compound has been investigated for its potential pharmacological effects. It is of interest due to its structural similarity to various psychoactive substances, which suggests it may exhibit significant interactions with neurotransmitter systems.

Case Study: Neuropharmacology

In a study focused on the modulation of dopamine receptors, this compound demonstrated an affinity for dopamine D2 receptors. This interaction indicates potential applications in treating disorders such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity.

Data Table: Synthesis Pathways

| Compound Derived | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Methyl-1-(pyrrolidin-1-yl)-2-butanone | 85% | Reflux in ethanol, 24 hours |

| N-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide | 90% | Room temperature, 12 hours |

Analytical Chemistry

The compound has been utilized in analytical chemistry as a standard reference material for the development of analytical methods. Its purity and stability make it suitable for calibration in chromatographic techniques.

Case Study: Method Validation

A method validation study using high-performance liquid chromatography (HPLC) demonstrated that this compound can effectively separate from common impurities found in synthetic pathways, ensuring accurate quantification in complex mixtures.

Toxicological Studies

Research into the toxicological profile of this compound is critical for assessing its safety in potential therapeutic applications. Preliminary studies indicate a moderate toxicity profile, necessitating further investigation into its long-term effects.

Data Table: Toxicity Assessment

| Test Subject | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 50 | Mild sedation |

| Mice | 100 | No significant adverse effects |

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter systems, particularly the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This interaction results in enhanced neurotransmission and potential stimulant effects.

Comparison with Similar Compounds

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride)

- Molecular Formula: C₁₅H₂₀ClNO

- Key Difference : Longer pentyl chain (vs. ethyl in the target compound).

4F-3Me-α-PVP Hydrochloride

PV9 (α-Pyrrolidinooctanophenone Hydrochloride)

- Molecular Formula: C₁₈H₂₆ClNO

- Key Difference : Extended octyl chain.

- Pharmacology : Longer chains correlate with increased potency in animal models .

Pyrazole Analogues (SKF-96365 Derivatives)

- Example : 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-one (Compound 3a in Table 1, ).

- Molecular Formula : C₁₁H₁₀N₂O

- Key Difference : Replacement of pyrrolidine with pyrazole.

- Synthesis : Prepared via nucleophilic substitution (53–69% yields) .

- Activity: Reduced stimulant effects due to altered binding to monoamine transporters .

Naphyrone Hydrochloride

- Structure : 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one.

- Key Difference : Naphthyl substituent instead of phenyl.

- Pharmacology: Broader receptor affinity, including serotonin transporters, leading to hallucinogenic effects .

4-Fluoro PV8 Hydrochloride

- Molecular Formula: C₁₇H₂₃ClFNO

- Key Difference : Fluorine atom at the para position of the phenyl ring.

- Impact: Increased metabolic resistance and potency compared to non-fluorinated analogs .

Structural and Pharmacological Data Table

Biological Activity

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as a pyrrolidine derivative, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of CHClN and a molecular weight of 219.72 g/mol. The compound is characterized by its pyrrolidine ring, which is linked to a phenyl group and an ethanone moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been identified:

- Dopaminergic Activity : Research indicates that compounds with similar structures can modulate dopamine receptor activity, which may contribute to their psychoactive effects.

- Antibacterial Properties : Some studies suggest that derivatives of pyrrolidine exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with dopamine receptors, potentially influencing mood and behavior. |

| Antibacterial Activity | Exhibits inhibitory effects against various bacterial strains. |

| Cytotoxic Effects | May induce apoptosis in certain cancer cell lines through specific pathways. |

Case Studies

- Neuropharmacological Effects : A study involving derivatives of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one showed significant effects on dopamine receptor modulation in vitro, suggesting potential applications in treating neurodegenerative disorders .

- Antimicrobial Efficacy : In a comparative study, several pyrrolidine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4.9 µM to 17 µM, demonstrating promising antibacterial properties .

- Cytotoxicity in Cancer Cells : Research has demonstrated that certain analogs of this compound induce cytotoxicity in human cancer cell lines by activating apoptotic pathways. This was evidenced by increased caspase activity and DNA fragmentation assays, highlighting its potential as an anticancer agent .

Research Findings

Recent findings have expanded the understanding of the biological activities associated with this compound:

- Antioxidant Properties : Some studies have indicated that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and reduction steps. For example, related pyrrolidine derivatives are synthesized via reactions between substituted benzaldehydes and pyrrolidine derivatives under controlled pH and temperature conditions . Purity validation requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm ≥95% purity .

- Nuclear Magnetic Resonance (NMR) : To verify structural integrity and detect residual solvents .

- Mass Spectrometry (MS) : For molecular weight confirmation (C13H17NO·HCl, MW: 239.8) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- First Aid : For accidental exposure:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash with soap and water for ≥15 minutes .

- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, and Cl content (e.g., C13H17NO·HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in enantiomeric purity or assay conditions.

- Enantiomer Separation : Use chiral HPLC columns (e.g., Chiralpak® AD-H) to isolate R/S enantiomers .

- Receptor Binding Assays : Compare activity against α-pyrrolidine derivatives (e.g., methamphetamine) under standardized conditions (e.g., dopamine receptor antagonism studies) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in EC50 values .

Q. What experimental designs are recommended for studying metabolic stability in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

- Control Experiments : Include stable analogs (e.g., 3,4-methylenedioxy derivatives) to benchmark metabolic pathways .

Q. How can crystallographic data contradictions (e.g., centrosymmetric vs. non-centrosymmetric space groups) be addressed?

- Methodological Answer :

- Flack Parameter Analysis : Use SHELXL to refine enantiopurity. For near-centrosymmetric structures, apply the Flack x parameter to avoid false chirality assignments .

- Twinned Data Refinement : Employ SHELXD/SHELXE for high-throughput phasing of twinned crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies optimize stability during long-term storage for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.